molecular formula C27H34BNO6S B12931219 1-(7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one

1-(7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one

Cat. No.: B12931219
M. Wt: 511.4 g/mol
InChI Key: CKEBVPYFBORDAG-UHFFFAOYSA-N
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Description

1-(7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a boronate ester group, an indole core, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid or boronate ester reacts with a halogenated indole derivative in the presence of a palladium catalyst.

    Tosylation: The tosyl group is introduced by reacting the indole derivative with tosyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the boronate ester-indole-tosyl intermediate with 2,2-dimethylpropan-1-one under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one undergoes various types of reactions:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-(7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group allows for cross-coupling reactions, while the indole core can interact with biological targets. The tosyl group enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Similar boronate ester group but different core structure.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar boronate ester group but lacks the indole and tosyl groups.

Uniqueness

1-(7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is unique due to its combination of functional groups, which allows for diverse reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C27H34BNO6S

Molecular Weight

511.4 g/mol

IUPAC Name

1-[7-methoxy-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C27H34BNO6S/c1-17-10-12-18(13-11-17)36(31,32)29-16-19(24(30)25(2,3)4)22-20(14-15-21(33-9)23(22)29)28-34-26(5,6)27(7,8)35-28/h10-16H,1-9H3

InChI Key

CKEBVPYFBORDAG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CN(C3=C(C=C2)OC)S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C

Origin of Product

United States

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